(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride
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Overview
Description
The compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amine group (-NH2), a benzyl group (C6H5CH2-), and a pentanamide group (C5H11CONH2). The (2S) prefix indicates the stereochemistry of the compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including substitution reactions and salting reactions . The synthesis process can be optimized and improved based on the co-crystal structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .Chemical Reactions Analysis
The compound, being an amine, could potentially undergo a variety of chemical reactions, including reactions with acids, bases, and other organic compounds .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various techniques. These properties include molecular weight, purity, storage temperature, physical form, and safety information .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The addition of amine hydrochlorides to cyanamides is a standard method for the synthesis of substituted guanidines. For instance, the reaction of cyanamide with 2-aminobenzothiazole hydrochlorides results in the formation of derivatives of 4-(benzothiazol2yl)imino2dimethylamino4H1,3,5triazino[2,1-b]benzothiazole (Dorokhov et al., 1998).
Reactivity with Thiourea : Synthesis of 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles can be achieved by reacting thiourea or thiourea hydrochloride with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines. This results in a variety of amine hydrochloride derivatives (Abdelaal & Bauer, 1988).
Esterification Methods : Amino acids react with ethyl acetoacetate and a strong base in dimethylformamide to form salts of the corresponding enamine, followed by esterification with substituted benzyl or picolyl halide (MacLaren, 1978).
Application in Herbicides : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, shows herbicidal activity on annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Conversion of D-penicillamine : Converting D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry involves the synthesis of N-substituted derivatives of (3R)-3-amino-4,4-dimethylthietan-2-one (Al-Zaidi, Crilley, & Stoodley, 1983).
Pharmaceutical Research
Synthesis of Anticonvulsants : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared and found to be active in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Development of Anticonvulsant Agents : The anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and related compounds were found to be sensitive to substituents at the 4'-N'-benzylamide site. These findings indicate that C(2)-hydrocarbon primary amino acid derivatives represent a novel class of anticonvulsants (King et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H/t11?,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNVEWJANWGAF-IYWIJXFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
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